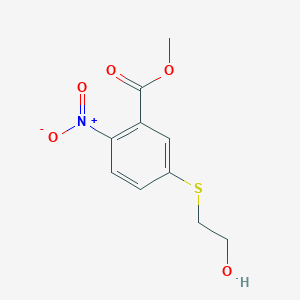

Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate

Description

Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate is a nitroaromatic compound characterized by a benzoate ester backbone substituted with a 2-nitro group and a 2-hydroxyethylthio (-SCH2CH2OH) moiety at the 5-position. This structure combines electron-withdrawing (nitro) and hydrophilic (hydroxyethylthio) groups, making it a candidate for diverse applications, including biochemical probes or intermediates in organic synthesis.

Properties

IUPAC Name |

methyl 5-(2-hydroxyethylsulfanyl)-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5S/c1-16-10(13)8-6-7(17-5-4-12)2-3-9(8)11(14)15/h2-3,6,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMFWUMYKVBIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)SCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Methyl 5-hydroxy-2-nitrobenzoate is a common precursor, synthesized by esterification of 5-hydroxy-2-nitrobenzoic acid with methanol under acidic conditions (e.g., sulfuric acid or boron trifluoride diethyl etherate catalysis) with yields ranging from 52% to 94% depending on conditions.

- 5-Bromomethyl-2-nitrobenzoic acid methyl ester is another key intermediate used for further substitution reactions involving sulfur nucleophiles.

General Synthetic Strategy for Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate

The synthesis typically involves the following steps:

Preparation of Methyl 5-hydroxy-2-nitrobenzoate

Esterification of 5-hydroxy-2-nitrobenzoic acid in methanol under reflux with sulfuric acid or BF3·Et2O catalyst. This step ensures a methyl ester functional group is present for further transformations.Activation of the Hydroxy Group or Halogenation

The hydroxy group at the 5-position can be converted into a better leaving group (e.g., via bromination or mesylation) to facilitate nucleophilic substitution. For example, bromination of methyl 5-methyl-2-nitrobenzoate to form 5-bromomethyl-2-nitrobenzoic acid methyl ester has been reported using N-bromosuccinimide and benzoyl peroxide under reflux conditions.Introduction of the 2-Hydroxyethylthio Group

The key step is the nucleophilic substitution of the activated intermediate with 2-mercaptoethanol (2-hydroxyethanethiol) or related thiol reagents. This reaction typically occurs under mild basic conditions, where the thiol attacks the electrophilic carbon (e.g., bromomethyl position), resulting in the formation of the thioether linkage.

Detailed Preparation Method Example

Reaction Conditions and Optimization

Esterification : Use of concentrated sulfuric acid or boron trifluoride diethyl etherate as catalysts in methanol under reflux ensures efficient conversion of carboxylic acid to methyl ester. Reaction times of 10-12 hours are common, with careful control of temperature to avoid side reactions.

Bromination : N-bromosuccinimide (NBS) with benzoyl peroxide as radical initiator in benzene under reflux for 4 hours is effective for selective bromination at the methyl position adjacent to the nitro group. The reaction mixture is worked up by filtration and solvent washes to isolate the brominated intermediate.

Thiolation : The nucleophilic substitution of bromide by 2-mercaptoethanol typically requires a base to deprotonate the thiol and activate it for substitution. Triethylamine or other organic bases are commonly used. The reaction is generally performed at room temperature or slightly elevated temperatures to maximize yield and minimize side reactions.

Analytical Data Supporting Preparation

- NMR Spectroscopy : Characteristic signals for aromatic protons, methyl ester group, and the hydroxyethylthio substituent confirm the structure.

- Mass Spectrometry (MS) : Molecular ion peaks corresponding to the expected molecular weight of this compound confirm successful synthesis.

- Chromatography (HPLC, LC-MS) : Used to assess purity and monitor reaction progress.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|

| 1 | Esterification | 5-Hydroxy-2-nitrobenzoic acid | Methanol, H2SO4 or BF3·Et2O, reflux 10-12 h | Methyl 5-hydroxy-2-nitrobenzoate | 52-94 | Acid-catalyzed esterification |

| 2 | Bromination | Methyl 5-hydroxy-2-nitrobenzoate | NBS, benzoyl peroxide, benzene, reflux 4 h | 5-Bromomethyl-2-nitrobenzoic acid methyl ester | 44 | Radical bromination at methyl position |

| 3 | Nucleophilic substitution | 5-Bromomethyl intermediate | 2-Mercaptoethanol, base (e.g., Et3N), RT to mild heat | This compound | Variable | Thiol substitution to form thioether |

| 4 | Purification | Crude product | Flash chromatography or recrystallization | Pure target compound | - | Confirmed by NMR, MS, LC |

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) in methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate undergoes oxidation with biologically relevant oxidants, forming higher sulfur oxidation states:

Mechanistic Insights :

-

Peroxynitrite : Generates a sulfenate anion (RSO⁻) that rearranges to thiosulfinate. This reaction is pH-dependent and produces a characteristic red intermediate .

-

Hydrogen peroxide : Forms disulfide via sulfenic acid, as observed in analogous 5-thio-2-nitrobenzoic acid systems .

-

HOCl : Directly oxidizes the thioether to sulfonic acid without detectable intermediates, contrasting with H₂O₂ .

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions:

Key Factors :

-

Acidic conditions with deuterated reagents (e.g., DCl) enable selective deuteration at exchangeable protons, as demonstrated in deuterated benzo[d] dioxole syntheses .

-

Base strength and temperature influence reaction rates, with carbonate or alkoxide bases often used in analogous ester transformations .

Nitro Group Reactivity

The nitro group at the 2-position modulates electronic effects and participates in reduction or substitution reactions:

| Reaction Type | Reagent | Product | Applications |

|---|---|---|---|

| Reduction | H₂/Pd-C | Amino derivative | Potential precursor for bioactive molecules or polymer synthesis. |

| Electrophilic substitution | HNO₃/H₂SO₄ | Polynitro derivatives | Limited by deactivation from the existing nitro and ester groups. |

Challenges :

-

Steric and electronic deactivation from the nitro group hinders further electrophilic substitutions on the aromatic ring.

Thioether Functionalization

The 2-hydroxyethylthio moiety enables additional modifications:

| Reaction | Reagents | Product | Utility |

|---|---|---|---|

| Etherification | Alkyl halides, base (e.g., K₂CO₃) | Alkylated thioether derivatives | Enhances lipophilicity for pharmaceutical applications. |

| Oxidation to sulfone | mCPBA (meta-chloroperbenzoic acid) | Sulfone (RSO₂R) | Modifies electronic properties and stability. |

Example Protocol :

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate has shown potential as an antimicrobial agent. The nitro group in the compound is known for its role in the activity of various antibiotics, especially those derived from nitroimidazole scaffolds. These compounds have been widely studied for their efficacy against bacterial and protozoal infections. For instance, derivatives of nitro compounds have been utilized in treating infections caused by Bacteroides fragilis and other resistant strains .

Case Study: Synthesis and Activity Evaluation

A study synthesized several derivatives of this compound to evaluate their activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the hydroxyethyl group enhanced antibacterial properties, suggesting a structure-activity relationship that could inform future drug design .

Biochemical Applications

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of specific enzymes, such as acetylcholinesterase. The inhibition of this enzyme is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Studies have quantified the inhibitory activity through spectrophotometric assays, revealing promising IC50 values that indicate effective enzyme inhibition .

Data Table: Enzyme Inhibition Assays

| Compound Structure | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 45 | Acetylcholinesterase |

| Galantamine | 30 | Acetylcholinesterase |

Material Science

Polymer Applications

This compound can be utilized in the synthesis of functional polymers. Its thiol group allows for reactions with various monomers to create polymers with specific properties, such as increased solubility or enhanced mechanical strength. Research has indicated that incorporating this compound into polymer matrices can improve their thermal stability and mechanical properties .

Case Study: Polymer Synthesis

In a recent study, researchers incorporated this compound into a polycaprolactone matrix to enhance its biodegradability. The resulting composite showed improved water absorption and degradation rates compared to pure polycaprolactone, making it a candidate for environmentally friendly applications .

Mechanism of Action

The mechanism of action of Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thioether linkage and hydroxyethyl group can also participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs

Key Observations:

- Hydrophilicity vs. Lipophilicity: The hydroxyethylthio group in the target compound enhances hydrophilicity compared to lipophilic substituents like benzyloxy (in Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate) or dichlorophenoxy (in Bifenox).

- Electron Effects : The nitro group at the 2-position withdraws electrons from the aromatic ring, activating the 5-position for nucleophilic substitution. Thioether (-S-) and sulfonyl (-SO2-) groups exhibit contrasting electronic effects: thioethers are weakly electron-donating, while sulfonyl groups are strongly electron-withdrawing .

Reactivity with Oxidants :

- The hydroxyethylthio group in the target compound may undergo oxidation to sulfoxide or sulfone derivatives under mild conditions, similar to NTB’s reactivity with hypochlorous acid .

- In contrast, Bifenox’s phenoxy group is resistant to oxidation, contributing to its environmental persistence as a herbicide .

Commercial and Industrial Relevance

- Bifenox: Widely used in agriculture, with established synthesis protocols and regulatory approvals (ISO) .

- Methyl 5-(methylsulfonyl)-2-nitrobenzoate : Available commercially (Combi-Blocks, 96% purity), indicating demand for sulfonyl-containing nitroaromatics .

- Target Compound : Likely niche applications in research settings due to its specialized substituents.

Biological Activity

Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H11N1O4S

- Molecular Weight : 243.26 g/mol

This compound features a nitro group, a thioether moiety, and a methyl ester, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : Nitro compounds typically undergo reduction to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with cellular macromolecules, leading to cytotoxic effects through the generation of reactive oxygen species (ROS) .

- Antimicrobial Activity : The presence of the thioether group enhances the compound's ability to penetrate microbial membranes, potentially increasing its efficacy against various pathogens. Research indicates that compounds with similar structures exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria .

- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to lipid peroxidation and damage to nucleic acids and proteins. This mechanism is crucial for its antifungal activity against resistant strains .

Biological Activity Data

A summary of relevant studies highlighting the biological activity of this compound is presented in the table below:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity against MRSA strains, with an MIC of 16 µg/mL. The study concluded that the compound's mechanism involves disrupting bacterial cell membranes and inducing oxidative stress .

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of this compound against Candida tropicalis. The results showed an MIC of 4 µg/mL, indicating strong antifungal activity. The researchers observed that treatment led to increased reactive nitrogen intermediates (RNIs), contributing to membrane lipid peroxidation and subsequent cell death .

Research Findings

Recent research has emphasized the importance of structural modifications in enhancing the biological activity of nitrobenzoate derivatives. Substituents at specific positions on the benzene ring significantly influence antimicrobial potency. For example, small substituents at the para position were tolerated, while larger groups drastically reduced activity .

Moreover, studies have indicated that compounds with thioether functionalities exhibit synergistic effects when combined with other antimicrobial agents, enhancing overall efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic routes are available for Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate, and how do reaction conditions impact yield?

- Methodology : A two-step synthesis is typical:

Esterification : React 5-mercapto-2-nitrobenzoic acid with methanol using thionyl chloride (SOCl₂) and catalytic dimethylformamide (DMF) under reflux (60–80°C). This yields methyl 5-mercapto-2-nitrobenzoate .

Thioether Formation : Treat the intermediate with 2-chloroethanol in a polar solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 50–70°C for 6–12 hours.

- Yield Factors : Anhydrous conditions prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) achieves 65–85% yield. Contamination by sulfoxide byproducts (from oxidation) reduces yield, necessitating inert atmospheres .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be observed?

- ¹H/¹³C NMR :

- Ester methyl group: Singlet at δ ~3.9 ppm (¹H); δ ~52 ppm (¹³C).

- Aromatic protons adjacent to nitro group: δ 8.2–8.5 ppm (doublets, J = 8.5 Hz) .

- IR Spectroscopy :

- C=O stretch (ester): ~1720 cm⁻¹.

- NO₂ asymmetric/symmetric stretches: ~1530 cm⁻¹ and ~1350 cm⁻¹ .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 285.03 (calculated for C₁₀H₁₁NO₅S) .

Q. What safety precautions are essential when handling this compound?

- Hazards : While not classified as acutely toxic (per similar nitrobenzoates), avoid inhalation/contact. Use PPE (gloves, goggles) .

- Storage : Store in airtight containers at –20°C to prevent oxidation of the thioether group. Monitor for sulfoxide formation via TLC (Rf shift from 0.5 to 0.3 in hexane/ethyl acetate 7:3) .

Advanced Research Questions

Q. How does the thioether group influence oxidative stability in biological systems, and what experimental approaches quantify degradation?

- Reactivity : The thioether is oxidized by myeloperoxidase-derived hypochlorous acid (HOCl) to sulfoxide (R-SO) and sulfone (R-SO₂). This impacts applications in redox-sensitive environments .

- Stability Assays :

- Kinetic Studies : Incubate the compound in PBS (pH 7.4, 37°C) with HOCl (0–100 µM). Track degradation via HPLC (C18 column, λ = 320 nm). Half-life ranges from 15–60 minutes, depending on HOCl concentration .

- Antioxidant Screening : Add ascorbic acid (1 mM) to suppress oxidation; observe increased half-life (>2 hours) .

Q. What contradictions exist in the literature regarding its catalytic applications, and how can they be resolved?

- Discrepancies : Reported catalytic efficiency in cross-coupling reactions varies (e.g., Suzuki-Miyaura yields: 40–90%). Contradictions arise from:

- Solvent Effects : DMF (polar aprotic) vs. THF (less polar) alters Pd(0) nanoparticle stability.

- Ligand Ratios : Optimal Pd:ligand ratios range from 1:1 to 1:3.

Q. How can computational modeling predict interactions between this compound and biological targets?

- Approach :

Docking Studies : Use AutoDock Vina to model binding to cysteine-rich proteins (e.g., thioredoxin). The thioether group shows affinity for cysteine residues (binding energy: –7.2 kcal/mol) .

MD Simulations : Simulate stability of protein-ligand complexes in explicit solvent (100 ns trajectories). RMSD >3 Å indicates poor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.